molecular formula C12H11N3 B2571526 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile CAS No. 663884-84-2

2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2571526
CAS No.: 663884-84-2
M. Wt: 197.241
InChI Key: NLASKPKNIAXNMH-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C12H11N3. It is a derivative of pyrazole and benzonitrile, featuring a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzonitrile moiety attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzonitrile derivative. One common method involves the nucleophilic substitution reaction between 3,5-dimethylpyrazole and 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrazole ring and the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it could inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
  • 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile is unique due to its specific substitution pattern and the presence of both pyrazole and benzonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLASKPKNIAXNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728090
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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